PD 144418

Sigma-1 Receptor Binding Affinity Selectivity

Non-selective sigma ligands confound CNS research with off-target effects. PD 144418 eliminates this: Ki=0.08 nM at σ1, >3000-fold selectivity over σ2 (Ki=1377 nM), and no affinity for dopaminergic, adrenergic, or muscarinic receptors. • Validated σ1 antagonism: reverses NMDA-induced cGMP elevation (IC50=4.5 μM) without basal motor depression. • Enables clean PET radioligand blocking and behavioral addiction models at 10 mg/kg i.p. Supplied ≥98% pure with full analytical documentation for confident B2B procurement.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 154130-99-1
Cat. No. B587115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 144418
CAS154130-99-1
Synonyms1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; 
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C
InChIInChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3
InChIKeyFOQRKFCLRMMKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD 144418: Sigma-1 Receptor Ligand


1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine, also known as PD 144418 or PD-144418, is a small-molecule heterocyclic compound (C18H22N2O; molecular weight 282.38) classified as a potent and highly selective ligand for the sigma-1 (σ1) receptor [1]. It is widely recognized as a σ1 receptor antagonist with reported binding affinities (Ki) of 0.08 nM for σ1 and 1377 nM for σ2 receptors, demonstrating exceptional selectivity for the σ1 subtype . The compound is devoid of significant affinity for dopaminergic, adrenergic, muscarinic, and a variety of other receptors, ion channels, and enzymes, making it a valuable tool for elucidating σ1 receptor-mediated pathways in the central nervous system .

PD 144418: Sigma-1 Ligand Differentiation


Sigma-1 (σ1) receptor ligands encompass a structurally diverse array of molecules, including benzomorphans (e.g., (+)-pentazocine), piperidines (e.g., haloperidol), and tetrahydropyridines (e.g., PD 144418), which exhibit vastly different pharmacological profiles, including variations in binding affinity, σ1/σ2 selectivity, and off-target receptor interactions [1]. Generic substitution within this class is scientifically unsound because even subtle structural modifications can drastically alter functional activity—for instance, converting a ligand from an antagonist to an agonist, or profoundly impacting its selectivity profile and, consequently, its in vivo behavioral effects [2]. The following evidence demonstrates that 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine possesses a unique, quantifiable combination of high σ1 affinity, exceptional subtype selectivity, and a clean off-target profile that is not shared by its closest analogs, directly impacting its utility and interpretation in research and industrial applications [3].

PD 144418: Quantified Selectivity Profile


Superior σ1 Receptor Binding and Selectivity

In direct radioligand binding assays using guinea pig brain membranes, 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine (PD 144418) exhibits a Ki of 0.08 nM for the σ1 receptor, which is significantly more potent than the antipsychotic haloperidol (Ki = 2.2 nM) and the selective σ1 antagonist S1RA (E-52862; Ki = 17 nM) [1]. Critically, its σ1/σ2 selectivity ratio is 17,212 (based on Ki of 1377 nM for σ2), vastly exceeding that of haloperidol (approximately 50-fold) and demonstrating a cleaner profile for σ1-specific investigations [2].

Sigma-1 Receptor Binding Affinity Selectivity Radioligand Binding Assay

Antagonism of NMDA-Induced cGMP Elevation

In vitro studies using rat cerebellar slices demonstrate that 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine (PD 144418) at a concentration of 10 µM significantly reverses the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) levels without affecting basal cGMP [1]. This functional effect, which suggests a modulatory role for σ1 receptors in glutamatergic signaling, is not a universal property of all σ1 ligands; for instance, the σ1 agonist (+)-pentazocine does not produce the same effect [2].

Sigma-1 Receptor NMDA Receptor cGMP Neurochemistry

Selective Attenuation of Cocaine-Induced Hyperactivity

In male CD-1 mice, intraperitoneal (i.p.) administration of 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine (PD 144418) dose-dependently antagonized mescaline-induced scratching, with an ED50 value of 7.0 mg/kg, and also significantly attenuated cocaine-induced hyperactivity without altering spontaneous locomotor activity [1]. This contrasts with other σ1 ligands like haloperidol, which at similar doses, produce catalepsy and suppress basal locomotion, confounding behavioral interpretations [2].

Sigma-1 Receptor Behavioral Pharmacology Cocaine Locomotor Activity

Negligible Affinity for Monoamine Transporters

Comprehensive receptor profiling reveals that 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine (PD 144418) lacks significant affinity for a wide range of receptors, including dopaminergic, adrenergic, and muscarinic receptors, as well as key neurotransmitter transporters [1]. Specifically, its affinity for the dopamine transporter (DAT) is weak (Ki = 9.0 µM), and it shows no appreciable binding to serotonin (SERT) or norepinephrine (NET) transporters (Ki > 100 µM) [2]. This clean profile is superior to that of haloperidol (a potent D2 antagonist) and distinguishes it from other σ1 ligands that may have confounding off-target activities.

Sigma-1 Receptor Transporter Selectivity Off-Target Activity

PD 144418: Research & Procurement Applications


Sigma-1 Modulation of Glutamatergic Signaling

Researchers studying the crosstalk between sigma-1 and NMDA receptors can utilize 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine as a selective pharmacological tool to reverse NMDA-induced cGMP elevation in vitro, as demonstrated in rat cerebellar slice assays [1]. Its clean off-target profile ensures that observed effects on glutamatergic transmission are specifically attributable to σ1 receptor antagonism, unlike less selective ligands such as haloperidol [2].

Sigma-1 Role in Psychostimulant Abuse

In behavioral pharmacology, this compound is the preferred agent for studies on cocaine-induced hyperactivity and mescaline-induced behaviors due to its ability to attenuate these effects at doses (e.g., 10 mg/kg i.p.) that do not suppress basal locomotor activity [1]. This unique selectivity allows for the isolation of σ1 receptor-mediated mechanisms in addiction models, providing a significant advantage over compounds that produce motor depression or catalepsy [3].

Development of Sigma-1 PET Radioligands

The exceptional σ1 binding affinity (Ki = 0.08 nM) and selectivity of 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine make it an ideal reference standard and blocking agent in the development of positron emission tomography (PET) radioligands for σ1 receptor imaging [1]. Its use in blocking studies, as demonstrated with [11C]HCC0929, confirms specific binding to σ1 receptors in vivo and aids in the validation of novel imaging probes [2].

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